3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide
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Overview
Description
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide: is a synthetic organic compound characterized by the presence of a bromine atom, a cyano group, and a thiolan ring attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide typically involves multi-step organic reactions. One common approach is to start with the bromination of 4-methylbenzoic acid to introduce the bromine atom. This is followed by the formation of the benzamide through an amide coupling reaction. The thiolan ring and cyano group are then introduced through nucleophilic substitution and cyclization reactions, respectively. The specific reaction conditions, such as temperature, solvents, and catalysts, vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups, such as alkyl or aryl groups.
Scientific Research Applications
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-cyanothiolan-3-yl)-4-fluorobenzamide: This compound is similar in structure but contains a fluorine atom instead of a methyl group.
3-bromo-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide: Another structurally related compound with a different heterocyclic ring system.
Uniqueness
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide is unique due to the presence of the thiolan ring and cyano group, which confer specific chemical properties and reactivity. These features distinguish it from other similar compounds and make it valuable for targeted research applications.
Properties
IUPAC Name |
3-bromo-N-(3-cyanothiolan-3-yl)-4-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2OS/c1-9-2-3-10(6-11(9)14)12(17)16-13(7-15)4-5-18-8-13/h2-3,6H,4-5,8H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QULDXYDTEJIIMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)NC2(CCSC2)C#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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